![molecular formula C27H26N2O5S B2436444 Methyl-2-(2-(Mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazin-3-carboxylat 1,1-Dioxid CAS No. 1114828-19-1](/img/structure/B2436444.png)
Methyl-2-(2-(Mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazin-3-carboxylat 1,1-Dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazinderivate haben antibakterielle Eigenschaften gezeigt. Forscher haben das Potenzial dieser Verbindung als antibakterielles Mittel gegen verschiedene Bakterienstämme untersucht. Ihr Wirkmechanismus umfasst die Störung von bakteriellen Zellwänden oder die Beeinträchtigung essentieller Stoffwechselwege. Weitere Studien sind erforderlich, um die Wirksamkeit und Sicherheit für die klinische Anwendung zu optimieren .
Antitumor- und Antikrebswirkungen
Thiazinderivate haben als potenzielle Antitumor- und Antikrebsmittel Aufmerksamkeit erregt. Sie können die Proliferation von Tumorzellen hemmen, Apoptose induzieren oder die Angiogenese stören. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Klinische Studien sind erforderlich, um ihre Wirksamkeit und Sicherheit zu validieren .
Antivirale Aktivität
Obwohl weniger erforscht, könnten Thiazine antivirale Eigenschaften aufweisen. Forscher haben ihre Auswirkungen auf die Replikation und den Eintritt von Viren untersucht. Ihr Potenzial als antivirale Mittel gegen bestimmte Viren (wie Influenza oder Herpes) erfordert weitere Untersuchungen.
Zusammenfassend lässt sich sagen, dass Methyl-2-(2-(Mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazin-3-carboxylat 1,1-Dioxid in verschiedenen Bereichen vielversprechend ist, von antibakteriellen und antifungalen Anwendungen bis hin zu möglichen Antikrebswirkungen. Weitere Forschung wird sein volles therapeutisches Potenzial aufdecken und den Weg für die Entwicklung neuer Medikamente ebnen . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie diese gerne anfordern! 😊
Eigenschaften
IUPAC Name |
methyl 1,1-dioxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-14-18(2)25(19(3)15-17)28-23(30)16-29-26(27(31)34-4)24(20-10-6-5-7-11-20)21-12-8-9-13-22(21)35(29,32)33/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYPFEKGZSJOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
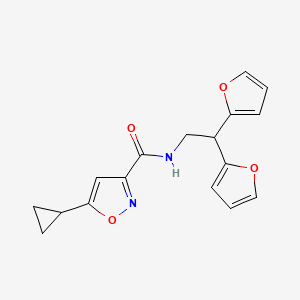

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2436367.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2436368.png)
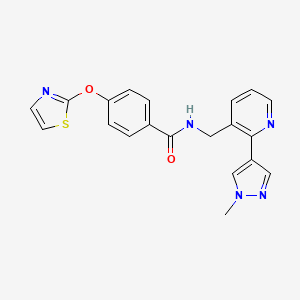

![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)
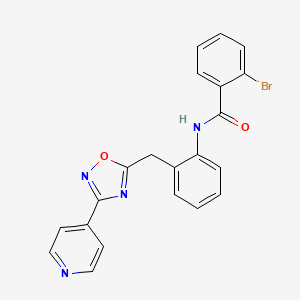
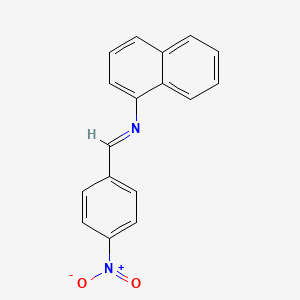

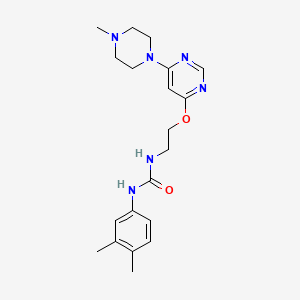
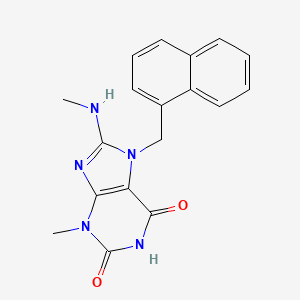
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436384.png)
